molecular formula C9H10FNO2 B3222549 (R)-2-Amino-2-(2-fluorophenyl)propanoic acid CAS No. 1213572-60-1

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid

Cat. No.: B3222549
CAS No.: 1213572-60-1
M. Wt: 183.18 g/mol
InChI Key: IZYUJJJMQDWOSS-SECBINFHSA-N
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Description

Significance of Chiral α,α-Disubstituted α-Amino Acids in Modern Chemistry

Chiral α,α-disubstituted α-amino acids are non-proteinogenic amino acids that have garnered considerable attention in various scientific disciplines. Unlike their naturally occurring α-hydrogen counterparts, the presence of two substituents on the α-carbon introduces significant conformational constraints. This steric hindrance can profoundly influence the secondary structure of peptides and proteins when these amino acids are incorporated, often inducing helical or turn structures. This property makes them valuable tools in the design of peptidomimetics and other bioactive molecules with enhanced stability and specific biological activities.

The synthesis of these compounds in an enantiomerically pure form is a significant challenge in organic chemistry, driving the development of novel asymmetric synthetic methodologies.

The Role of Fluorine Substitution in Molecular Design and Function

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. The high electronegativity and small van der Waals radius of fluorine can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, and basicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

Overview of Research Paradigms Relevant to Stereodefined Fluorinated Amino Acids

The study of stereodefined fluorinated amino acids, a category that includes (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, encompasses several active areas of research:

Asymmetric Synthesis: Developing efficient and highly stereoselective methods for the synthesis of these complex molecules is a primary focus. This includes catalytic asymmetric methods and the use of chiral auxiliaries.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral fluorinated amino acids offers a green and highly selective alternative to traditional chemical methods.

Peptide and Protein Engineering: Incorporating these unnatural amino acids into peptides and proteins allows researchers to probe structure-function relationships, enhance stability, and design novel biomaterials. nih.gov

Medicinal Chemistry: The unique properties conferred by fluorine make these amino acids attractive building blocks for the development of new therapeutic agents. nih.gov

19F NMR Spectroscopy: The fluorine nucleus is an excellent probe for NMR studies, allowing for the investigation of molecular interactions and conformational changes in biological systems.

While specific data tables and detailed research findings for this compound are not available in the reviewed literature, the principles outlined above provide a strong indication of its potential value and the research contexts in which it or closely related compounds would be investigated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUJJJMQDWOSS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for R 2 Amino 2 2 Fluorophenyl Propanoic Acid

Historical Context and Evolution of α,α-Disubstituted α-Amino Acid Synthesis

The synthesis of α,α-disubstituted α-amino acids has been a long-standing challenge in organic chemistry. Early methods often relied on classical resolutions of racemic mixtures, which are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. The development of stereoselective methods has been driven by the increasing demand for enantiomerically pure α,α-disubstituted α-amino acids as components of peptides with modified conformations and as precursors for bioactive molecules.

Over the decades, the field has evolved from stoichiometric approaches using chiral reagents to more elegant and efficient catalytic asymmetric methods. The introduction of chiral catalysts has revolutionized the synthesis of these complex molecules, allowing for the generation of the desired stereoisomer with high enantioselectivity and in high yield. These advancements have been fueled by a deeper understanding of reaction mechanisms and the design of novel chiral ligands and catalysts.

Enantioselective Catalysis Approaches

Enantioselective catalysis stands as the cornerstone of modern asymmetric synthesis. Several catalytic strategies have been explored for the synthesis of α,α-disubstituted α-amino acids, each with its own set of advantages and limitations.

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation of prochiral dehydroamino acid precursors is a powerful and widely used method for the synthesis of chiral α-amino acids. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen to the double bond of a dehydroamino acid derivative in a stereocontrolled manner.

For the synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, a suitable precursor would be (Z)-2-acetamido-2-(2-fluorophenyl)propenoic acid. The choice of the chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity. A variety of chiral bisphosphine ligands, such as those from the DuPhos and Josiphos families, have been successfully employed in the asymmetric hydrogenation of related α-aryl dehydroamino acids. The catalyst and substrate form a chelate complex, and the steric and electronic properties of the ligand direct the hydrogenation to one face of the double bond, leading to the desired enantiomer. While specific examples for the 2-fluorophenyl derivative are not extensively documented in readily available literature, the high success rate of this methodology for a broad range of α-aryl dehydroamino acids suggests its potential applicability.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand FamilyCatalyst MetalTypical Substrates
DuPhosRhodiumα-Aryl dehydroamino acids
JosiphosRhodium, Iridiumα-Aryl dehydroamino acids
BINAPRutheniumVarious unsaturated compounds

Phase-Transfer Catalyzed Alkylation Reactions

Phase-transfer catalysis (PTC) offers a practical and environmentally friendly approach for the asymmetric synthesis of α-amino acids. This method involves the alkylation of a glycine-derived Schiff base under biphasic conditions, using a chiral phase-transfer catalyst to control the stereochemical outcome. The catalyst, typically a chiral quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, transports the enolate of the glycine (B1666218) Schiff base from the aqueous phase to the organic phase, where it reacts with an alkylating agent.

In the context of synthesizing this compound, the key step would be the alkylation of a glycine imine with a suitable 2-fluorophenyl-containing electrophile, such as 2-fluorobenzyl bromide. The chiral catalyst forms a tight ion pair with the enolate, and the steric environment around the catalytic site directs the approach of the electrophile, leading to the formation of one enantiomer in excess. The choice of the catalyst, solvent, and base is critical for achieving high yields and enantioselectivities.

Asymmetric Alkylation of Chiral Glycine Equivalents (e.g., Ni(II) Schiff Base Complexes)

A highly successful and versatile method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases. These complexes serve as chiral nucleophilic glycine equivalents, and their alkylation proceeds with a high degree of stereocontrol. The chiral ligand, often derived from proline, creates a rigid and well-defined chiral environment around the nickel center, which effectively shields one face of the glycine enolate.

For the synthesis of this compound, the chiral Ni(II) complex of a glycine Schiff base would be deprotonated with a base to form the corresponding enolate. This enolate would then be reacted with an electrophile such as 2-fluorobenzyl bromide. The steric hindrance provided by the chiral ligand directs the alkylation to occur from the less hindered face, leading to the desired (R)-enantiomer with high diastereoselectivity. Subsequent acidic hydrolysis of the alkylated complex liberates the desired amino acid and allows for the recovery of the chiral auxiliary. This method has been successfully applied to the synthesis of a variety of fluorinated amino acids. beilstein-journals.org

Table 2: Key Features of Ni(II) Complex-Mediated Asymmetric Alkylation

FeatureDescription
Chiral LigandTypically derived from (S)- or (R)-proline, creating a rigid chiral environment.
StereocontrolHigh diastereoselectivity is achieved due to the steric shielding of one face of the glycine enolate by the ligand.
VersatilityApplicable to a wide range of electrophiles for the synthesis of diverse α-amino acids.
ScalabilityThe methodology has been shown to be scalable for the production of larger quantities of amino acids.

Organocatalytic Strategies for α-Amination

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of α,α-disubstituted α-amino acids, organocatalytic α-amination of carbonyl compounds has been explored. This approach typically involves the reaction of an enamine or enolate, generated from a carbonyl precursor and a chiral amine catalyst, with an electrophilic nitrogen source.

To synthesize this compound via this route, a suitable starting material would be a derivative of 2-(2-fluorophenyl)propanoic acid, such as its corresponding aldehyde or ester. A chiral primary or secondary amine catalyst, such as a proline derivative, would react with the carbonyl compound to form a chiral enamine. This enamine would then react with an electrophilic aminating reagent, for example, a diazenedicarboxylate, to introduce the amino group at the α-position. The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the aminating agent.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common strategy involves the use of a chiral oxazolidinone auxiliary, as pioneered by Evans. The auxiliary is first acylated with 2-(2-fluorophenyl)propanoic acid. The resulting N-acyloxazolidinone can then be enolized, and the chiral auxiliary directs the subsequent electrophilic amination to one face of the enolate. Reagents such as azodicarboxylates can be used as the electrophilic nitrogen source. The high degree of stereocontrol is achieved through the formation of a rigid chelated transition state, where the auxiliary effectively blocks one face of the enolate. Finally, the chiral auxiliary is cleaved under mild conditions to afford the desired α-amino acid.

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationStereocontrol Mechanism
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactions, aminationFormation of a rigid chelated enolate, blocking one face.
CamphorsultamAsymmetric Diels-Alder reactions, alkylationsSteric hindrance from the camphor (B46023) skeleton.
(S)- or (R)-1-PhenylethylamineAsymmetric synthesis of amines and amino acidsFormation of diastereomeric imines or amides.

Diastereoselective Alkylation and Arylation Methods

Diastereoselective alkylation of chiral glycine enolate equivalents is a powerful and widely utilized strategy for the asymmetric synthesis of α-amino acids. This approach involves the use of a chiral auxiliary to direct the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter.

One of the most robust methods in this category employs chiral Ni(II) complexes of a Schiff base derived from glycine and a chiral ligand. These complexes create a rigid, planar structure that effectively shields one face of the glycine α-carbon. Deprotonation with a strong base generates a nucleophilic enolate, which then reacts with an electrophile. For the synthesis of the target compound, 1-(bromomethyl)-2-fluorobenzene would serve as the electrophile. The bulky chiral ligand directs the alkylation to occur from the less hindered face, leading to high diastereoselectivity. Subsequent acidic hydrolysis cleaves the Ni(II) complex and the Schiff base, liberating the desired amino acid and allowing for the recovery of the chiral auxiliary. While this method has been successfully applied to the large-scale synthesis of various fluorinated amino acids, specific examples detailing the synthesis of this compound are not prevalent in current literature. mdpi.com

Another prominent strategy is the Schöllkopf bis-lactim ether method. wikipedia.org This approach utilizes a chiral auxiliary, typically derived from the cyclization of glycine and (R)-valine, to form a 2,5-diketopiperazine. wikipedia.org This is then converted to its bis-lactim ether. Deprotonation at the glycine α-carbon with a strong base like n-butyllithium generates a planar carbanion. The bulky isopropyl group from the valine auxiliary effectively blocks one face of the anion, directing the alkylation by an electrophile, such as 1-(bromomethyl)-2-fluorobenzene, to the opposite face with high diastereoselectivity. wikipedia.orgbiosynth.com The final product is obtained after acidic hydrolysis, which cleaves the auxiliary and yields the amino acid methyl ester. wikipedia.orgnih.gov This method is known for achieving high enantiomeric excess (ee > 95%). wikipedia.org

Method Chiral Auxiliary Typical Electrophile Key Features Typical Diastereomeric Excess (d.e.)
Chiral Ni(II) ComplexProline-derived Schiff BaseAlkyl HalidesScalable, recyclable auxiliary>95%
Schöllkopf Method(R)-Valine-derived bis-lactim etherAlkyl Halides/SulfonatesHigh stereoselectivity, versatile>95%

Chiral Sulfinimine Chemistry

Chiral N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), have emerged as exceptionally versatile intermediates for the asymmetric synthesis of chiral amines and amino acids. yale.edu The sulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition and controlling the stereochemical outcome.

For the synthesis of this compound, a key intermediate would be the N-tert-butanesulfinyl ketimine derived from a 2-fluorophenyl methyl ketone precursor. The diastereoselective addition of a nucleophile, such as a cyanide source in a Strecker-type reaction, to this ketimine would establish the quaternary stereocenter. The tert-butanesulfinyl group directs the nucleophile to one of the diastereotopic faces of the imine carbon. The stereochemical outcome is often rationalized by a Zimmerman-Traxler-type chair-like transition state, where the nucleophile attacks from the less sterically hindered face. After the addition, the sulfinyl group can be readily cleaved under mild acidic conditions to reveal the free amine. This methodology is highly effective for preparing primary chiral amines. nih.gov A radical-based approach has also been developed, involving the cross-coupling of carboxylic acids with a chiral glyoxylate-derived sulfinimine, offering broad applicability for assembling diverse α-amino acids. nih.gov

Reagent Key Intermediate Reaction Type Advantages Typical Diastereoselectivity
(R)-tert-butanesulfinamideN-sulfinyl ketimineNucleophilic addition (e.g., Strecker)High yields, broad substrate scope, mild cleavage77-95%

Chemoenzymatic and Biocatalytic Routes

The use of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. Chemoenzymatic and biocatalytic routes are therefore highly attractive for the production of enantiomerically pure amino acids.

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. This strategy relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the transformed product.

For this compound, a common approach involves the enzymatic hydrolysis of a racemic ester derivative, such as the methyl or ethyl ester. Lipases are frequently employed for this purpose, as they can selectively hydrolyze the (S)-enantiomer of the amino acid ester, leaving the desired (R)-enantiomer of the ester unreacted. nih.govpubtexto.com Lipases from sources like Candida antarctica (CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens have proven effective in the resolution of various amino acid esters. nih.govnih.gov The separation of the unreacted (R)-ester from the hydrolyzed (S)-acid is typically straightforward. The enantiomeric excess of both the product and the remaining substrate depends on the extent of the conversion and the enantioselectivity (E-value) of the enzyme. High E-values are crucial for achieving high enantiopurity for both components. nih.gov

Enzyme Class Substrate Reaction Product Separation Key Parameter
LipaseRacemic 2-Amino-2-(2-fluorophenyl)propanoic acid esterEnantioselective HydrolysisSeparation of (R)-ester from (S)-acidEnantioselectivity (E-value)

Stereoselective Transaminases and Dehydrogenases in Synthesis

Asymmetric synthesis using enzymes offers a more direct route to a single enantiomer compared to resolution. Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. uni-greifswald.de

The synthesis of this compound can be achieved via the asymmetric amination of a prochiral keto acid precursor, 2-(2-fluorophenyl)-2-oxopropanoic acid. An (R)-selective ω-transaminase (ω-TA) can be employed to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or D-alanine, to the ketone. mdpi.com The reaction equilibrium can be challenging, but strategies such as using a high concentration of the amino donor or removing the ketone byproduct can drive the reaction to completion. Protein engineering and directed evolution have been extensively used to develop transaminases with improved activity, stability, and substrate scope, including for bulky ketone substrates. researchgate.netnih.gov This biocatalytic approach is highly attractive for industrial applications due to its high enantioselectivity and atom economy. uni-greifswald.de

Enzyme Class Starting Material Amine Donor Product Advantages
(R)-selective ω-Transaminase2-(2-fluorophenyl)-2-oxopropanoic acidIsopropylamine, D-AlanineThis compoundHigh enantioselectivity (>99% ee), direct asymmetric synthesis

Total Synthesis Strategies from Achiral or Readily Available Chiral Precursors

Nucleophilic Additions to Ketimines

The asymmetric Strecker synthesis is a classic and versatile method for preparing α-amino acids from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the three-component condensation of a ketone, an amine source (like ammonia), and a cyanide source (like HCN or TMSCN), followed by hydrolysis of the resulting α-aminonitrile. organic-chemistry.org

To synthesize this compound, the starting material would be 2'-fluoroacetophenone. This ketone would first react with ammonia (B1221849) to form an intermediate ketimine in situ. The subsequent addition of cyanide to the C=N bond forms the α-aminonitrile. To achieve stereoselectivity, a chiral catalyst is required. Chiral thiourea (B124793) or urea (B33335) derivatives and metal complexes have been developed as effective catalysts for the enantioselective hydrocyanation of imines. nih.gov These catalysts can activate the imine and deliver the cyanide nucleophile to a specific face of the imine, thereby controlling the stereochemistry of the newly formed stereocenter. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be performed under acidic or basic conditions, yielding the target amino acid. While the Strecker reaction is powerful, its application to the synthesis of α,α-disubstituted amino acids, especially those with quaternary centers, can be challenging. nih.gov

Reaction Precursor Key Reagents Stereocontrol Final Step
Asymmetric Strecker Synthesis2'-fluoroacetophenoneAmmonia, Cyanide SourceChiral Catalyst (e.g., thiourea derivative)Nitrile Hydrolysis

Rearrangement Reactions for α-Quaternary Center Formation

Rearrangement reactions are powerful tools for the construction of complex molecular architectures, including the formation of α-quaternary centers in amino acids. These reactions often involve the migration of a group to an electron-deficient atom, leading to a skeletal reorganization. Several classical rearrangement reactions can be conceptually applied to the synthesis of α-quaternary amino acids.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form the corresponding amine derivative. nih.govacs.orgmasterorganicchemistry.com For the synthesis of an α-quaternary amino acid, a suitably substituted malonic acid monoester can be converted to its acyl azide, which upon rearrangement and subsequent hydrolysis, would yield the desired amino acid. documentsdelivered.comacs.orgresearchgate.net

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, using a reagent like bromine in a basic solution. masterorganicchemistry.comchemistrysteps.comwikipedia.orgthermofisher.com This reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement. masterorganicchemistry.com A potential precursor for an α-quaternary amino acid via this route would be an α,α-disubstituted malonamic acid. beilstein-journals.org

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comwikipedia.orgalfa-chemistry.combyjus.com For the synthesis of an α-quaternary amino acid, a ketoxime bearing the desired substituents at the α-position could be rearranged. The migrating group is the one anti-periplanar to the leaving group on the nitrogen. wikipedia.org

The Schmidt reaction involves the reaction of a carbonyl compound or an alcohol with hydrazoic acid in the presence of a strong acid to yield an amine or amide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com When applied to a suitably substituted β-keto ester, this reaction can lead to the formation of an α-amino acid after rearrangement and hydrolysis. umn.edu

The Wolff rearrangement converts an α-diazoketone into a ketene (B1206846), which can be trapped by a nucleophile. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a key step in the Arndt-Eistert homologation of carboxylic acids. For α-quaternary amino acid synthesis, an α-diazo-α-substituted ketone could be rearranged, and the resulting ketene trapped with an amine source. doi.orgnih.gov

The Neber rearrangement is the conversion of a ketoxime to an α-amino ketone. wikipedia.orgyoutube.comresearchgate.netyoutube.com The resulting α-amino ketone could then be oxidized to the desired α-amino acid.

A summary of these rearrangement reactions is presented in the table below.

Rearrangement ReactionPrecursorIntermediateProduct after Hydrolysis
CurtiusAcyl azideIsocyanateAmine
HofmannPrimary amideIsocyanateAmine (with one less carbon)
BeckmannOximeNitrilium ionAmide
SchmidtCarbonyl/Alcohol + Hydrazoic acidAcyl azide/DiazoiminiumAmine/Amide
Wolffα-DiazoketoneKeteneCarboxylic acid derivative
NeberKetoximeAzirineα-Amino ketone

Resolution Techniques for Enantiomeric Enrichment

Resolution is a crucial step in obtaining enantiomerically pure compounds from a racemic mixture. For α-quaternary amino acids, where asymmetric synthesis can be challenging, resolution techniques are of paramount importance.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used method that involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

For the resolution of a racemic amino acid like 2-Amino-2-(2-fluorophenyl)propanoic acid, which is amphoteric, either a chiral acid or a chiral base can be used as the resolving agent. libretexts.org

Using a Chiral Base: The carboxylic acid functionality of the amino acid can react with a chiral amine to form diastereomeric salts. Commonly used chiral bases include brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine. libretexts.org The amino group of the target molecule may need to be protected, for instance as a benzamide, to prevent it from interfering with the salt formation. libretexts.org

Using a Chiral Acid: The amino group of the target compound can form diastereomeric salts with a chiral acid. Suitable chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org In this case, the carboxylic acid group of the amino acid might be esterified to prevent it from competing with the resolving acid. libretexts.org

The efficiency of the resolution depends on the difference in solubility between the diastereomeric salts, which is often unpredictable and may require screening of various resolving agents and crystallization solvents. epo.org

Kinetic Resolution Methods

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.

A notable example is the kinetic resolution of 2-aryl-2-fluoropropanoic acids using enantioselective esterification. mdpi.com In a study, various racemic 2-aryl-2-fluoropropanoic acids were kinetically resolved using pivalic anhydride (B1165640) as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. This method yielded optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. For 2-fluoro-2-(2-fluorophenyl)propanoic acid, the selectivity factor (s) was found to be 5.6. mdpi.com

Table of Kinetic Resolution Data for 2-Aryl-2-fluoropropanoic Acids using (+)-BTM mdpi.com

EntryAryl GroupYield of Acid (%)ee of Acid (%)Yield of Ester (%)ee of Ester (%)Selectivity (s)
1Phenyl513749386.1
102-Fluorophenyl513749385.6
112-Bromophenyl519449>9958

Enzymatic resolutions are also powerful kinetic resolution techniques. researchgate.net Hydrolase-catalyzed kinetic resolution of fluorinated racemates of 3-arylcarboxylic acids has been described, where the hydrolysis of ethyl esters by esterases and hydrolases resulted in the formation of (S)-carboxylic acids and unreacted (R)-esters in high yields and high enantiomeric purity. researchgate.netmdpi.com

Chemical Reactivity and Derivatization of R 2 Amino 2 2 Fluorophenyl Propanoic Acid

Reactivity of the Carboxyl Group

The carboxyl group of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid is a key site for derivatization, allowing for the formation of esters, amides, and the reduction to amino alcohols.

Esterification: The carboxylic acid moiety can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. pearson.com This reaction is fundamental in peptide synthesis to protect the C-terminus and to enhance the solubility of the amino acid in organic solvents. researchgate.net Common methods include Fischer esterification, which involves heating the amino acid with an alcohol and a strong acid like hydrochloric acid or sulfuric acid. Alternatively, milder conditions can be employed, such as using chlorosulfonic acid in an alcohol. google.com

Interactive Data Table: Representative Esterification Reactions

ReactantReagentProductConditions
This compoundMethanol, HClMethyl (R)-2-amino-2-(2-fluorophenyl)propanoateReflux
This compoundEthanol, H₂SO₄Ethyl (R)-2-amino-2-(2-fluorophenyl)propanoateReflux
This compoundBenzyl alcohol, Chlorosulfonic acidBenzyl (R)-2-amino-2-(2-fluorophenyl)propanoateRoom Temperature

Amidation: The carboxyl group can also be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it into a more reactive species like an acid chloride or by using coupling reagents. Modern methods allow for the direct amidation of unprotected amino acids using Lewis acid catalysts like titanium tetrafluoride or borate (B1201080) esters, which can simplify the synthetic process by avoiding protection and deprotection steps. nih.govresearchgate.net Another approach involves the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444) as coupling reagents, which has been shown to be effective for a range of amino acids and amines. organic-chemistry.org

Interactive Data Table: Representative Amidation Reactions

ReactantReagentProductConditions
This compoundBenzylamine, B(OCH₂CF₃)₃(R)-2-Amino-N-benzyl-2-(2-fluorophenyl)propanamideHeat
This compoundMorpholine, TiF₄(R)-(4-(2-Amino-2-(2-fluorophenyl)propanoyl)morpholine)Reflux in Toluene
This compoundAniline, MTFPSCl₂, Imidazole(R)-2-Amino-2-(2-fluorophenyl)-N-phenylpropanamide40°C

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (R)-2-Amino-2-(2-fluorophenyl)propan-1-ol. Chiral amino alcohols are valuable building blocks in organic synthesis. The reduction can be achieved using strong reducing agents such as lithium aluminum hydride (LAH) or by a two-step process involving the formation of an ester followed by its reduction. For instance, asymmetric transfer hydrogenation of the corresponding α-ketoamine using a ruthenium catalyst can yield the chiral amino alcohol with high enantiomeric excess. acs.org

Interactive Data Table: Synthesis of (R)-2-Amino-2-(2-fluorophenyl)propan-1-ol

Starting MaterialReagent(s)ProductKey Features
This compound1. SOCl₂/Methanol 2. LiAlH₄(R)-2-Amino-2-(2-fluorophenyl)propan-1-olTwo-step process, high yield
1-(2-Fluorophenyl)propane-1,2-dioneNH₃, H₂, Ru-catalyst(R)-2-Amino-2-(2-fluorophenyl)propan-1-olAsymmetric reductive amination

Reactivity of the α-Amino Group

The α-amino group is a primary nucleophilic site and its reactivity is central to peptide bond formation and other derivatizations.

To prevent unwanted side reactions during chemical transformations involving the carboxyl group, the α-amino group is often protected. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgreddit.com

Fmoc Protection: The Fmoc group is typically introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride. organic-chemistry.org A key advantage of the Fmoc group is its lability to bases, such as piperidine, which allows for orthogonal protection strategies in peptide synthesis where acid-labile protecting groups are used for side chains. wikipedia.orgnih.gov

Interactive Data Table: Protection and Deprotection of the α-Amino Group

ReactionReagent(s)Protected Amino AcidDeprotection Reagent
Boc ProtectionDi-tert-butyl dicarbonate, Base(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-fluorophenyl)propanoic acid chemscene.comTrifluoroacetic acid
Fmoc ProtectionFmoc-OSu, Base(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-fluorophenyl)propanoic acid20% Piperidine in DMF

N-Alkylation: The nucleophilic α-amino group can be alkylated to form secondary or tertiary amines. N-alkylated amino acids are important in medicinal chemistry as they can improve the pharmacokinetic properties of peptides. monash.edu Direct N-alkylation can be challenging due to the potential for over-alkylation. A common strategy is reductive amination, where the amino acid (or its ester) is reacted with an aldehyde or ketone in the presence of a reducing agent. Another modern approach is the use of borrowing hydrogen catalysis with alcohols as alkylating agents. nih.govresearchgate.net

N-Acylation: The α-amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. This is the fundamental reaction for peptide bond formation. N-acylation can also be used to introduce other functionalities to the amino acid. The reaction is typically carried out under basic conditions to neutralize the acid byproduct. nih.govnih.gov

Interactive Data Table: N-Alkylation and N-Acylation Reactions

ReactionReactantReagent(s)Product
N-AlkylationMethyl (R)-2-amino-2-(2-fluorophenyl)propanoateBenzaldehyde, NaBH₃CNMethyl (R)-2-(benzylamino)-2-(2-fluorophenyl)propanoate
N-AcylationThis compoundAcetyl chloride, Base(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
N-AcylationThis compoundBoc-Gly-OSu, BaseBoc-Gly-(R)-2-amino-2-(2-fluorophenyl)propanoic acid

Schiff Base Formation: The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and may require acid or base catalysis. researchgate.net Schiff bases of amino acids are intermediates in various biochemical reactions and can be used in synthesis as well. researchgate.net

Cyclization Products: Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic structures. For example, if the carboxyl group is activated and there is a suitable nucleophile within the molecule, cyclization can occur. A common cyclization is the formation of diketopiperazines from two amino acid molecules. Additionally, derivatives can be designed to form other ring systems, such as triazoles, which can act as bioisosteres for amide bonds. frontiersin.org

Interactive Data Table: Schiff Base Formation and Cyclization

ReactionReactant(s)Product
Schiff Base FormationThis compound, Salicylaldehyde(R)-2-((E)-(2-Hydroxybenzylidene)amino)-2-(2-fluorophenyl)propanoic acid
Diketopiperazine Formation2 molecules of Methyl (R)-2-amino-2-(2-fluorophenyl)propanoate(3R,6R)-3,6-bis(2-fluorobenzyl)piperazine-2,5-dione

Transformations of the Fluorophenyl Moiety

The 2-fluorophenyl group offers several avenues for chemical modification, allowing for the synthesis of diverse derivatives. Its reactivity is governed by the electronic properties of the fluorine atom and the amino acid side chain, which influence the outcomes of substitution and coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring in this compound can undergo electrophilic aromatic substitution, though its reactivity is attenuated compared to benzene. This is due to the presence of two deactivating groups attached to the ring: the fluorine atom and the α-amino acid substituent.

Directing Effects : Fluorine is a deactivating yet ortho, para-directing substituent. libretexts.org This is because its strong negative inductive effect (-I) withdraws electron density from the ring, slowing the reaction, while its lone pairs can donate electron density through resonance (+M), directing incoming electrophiles to the positions ortho and para to itself. The amino acid side chain is also deactivating due to the inductive effects of the carboxylic acid and the α-amino group (which would be protonated under typical EAS conditions). The steric bulk of the side chain would likely hinder substitution at the adjacent position 6. Therefore, electrophilic attack is predicted to occur predominantly at the position para to the fluorine atom (position 5) and to a lesser extent at the ortho position (position 3).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product Position Minor Product Position
Nitration HNO₃, H₂SO₄ 5-nitro 3-nitro
Bromination Br₂, FeBr₃ 5-bromo 3-bromo
Sulfonation SO₃, H₂SO₄ 5-sulfonic acid 3-sulfonic acid

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a highly electronegative fluorine atom makes the fluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when additional electron-withdrawing groups are present on the ring. nih.gov In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com

Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens like chlorine or bromine. stackexchange.commasterorganicchemistry.com This is attributed to fluorine's strong inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer intermediate and lowers the activation energy of the rate-determining nucleophilic addition step. stackexchange.com For this compound, SNAr would involve the displacement of the fluoride (B91410) at position 2 by a strong nucleophile (e.g., alkoxides, amides, thiolates). The reaction is typically facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the fluorine, which further stabilize the intermediate.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings.

Challenges with C-F Bond Activation : The carbon-fluorine bond is the strongest single bond to carbon, making its activation in cross-coupling reactions a significant challenge compared to the activation of C-Cl, C-Br, or C-I bonds. beilstein-journals.orgrsc.org Standard palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are often inefficient with aryl fluorides as substrates. libretexts.orgwikipedia.orgwikipedia.org

Modern Catalytic Systems : Despite these challenges, significant progress has been made in developing catalytic systems, often based on nickel or palladium with specialized ligands, that can activate C-F bonds. beilstein-journals.orgnih.gov These methods could potentially be applied to modify the 2-fluorophenyl moiety. For example, nickel-catalyzed Suzuki-type couplings of 2-fluorobenzofurans with arylboronic acids have been reported to proceed via C-F bond activation. beilstein-journals.org Similarly, palladium-catalyzed Sonogashira couplings of highly fluorinated nitrobenzenes have been achieved. worktribe.commdpi.com

Indirect Functionalization : A more conventional approach would be to first introduce a more reactive handle onto the ring via electrophilic substitution (e.g., bromination at the 5-position) and then use this new C-Br bond as the site for subsequent cross-coupling reactions. This two-step sequence leverages well-established and highly reliable coupling methodologies. libretexts.orgwikipedia.orglibretexts.org

Table 2: Potential Cross-Coupling Strategies for Modifying the Fluorophenyl Ring

Reaction Type Coupling Partner Catalyst System (Example) Potential Product Notes
Suzuki Coupling libretexts.orgsynarchive.com Arylboronic Acid Pd(PPh₃)₄ / Base Biaryl derivative Typically requires prior conversion of C-F to C-Br/C-I.
Heck Reaction wikipedia.orgmdpi.comorganic-chemistry.org Alkene Pd(OAc)₂ / Base Styrenyl derivative Reactivity of C-F is low; C-Br/C-I preferred.
Sonogashira Coupling wikipedia.orglibretexts.org Terminal Alkyne Pd(PPh₃)₂, CuI / Base Arylalkyne derivative Direct C-F coupling is challenging but possible with specific systems. worktribe.commdpi.com

The targeted introduction of functional groups at specific positions on the fluorophenyl ring allows for the synthesis of precursors for further reactions, such as the creation of boronic acid derivatives for Suzuki couplings.

Directed C-H Borylation : A powerful modern method for regioselective functionalization is iridium- or rhodium-catalyzed C-H borylation. mdpi.com In this reaction, a C-H bond is directly converted into a C-B bond (typically a boronic ester). The regioselectivity is often controlled by steric factors or by directing groups. nih.govrsc.org For the 1-(amino-acid-yl)-2-fluorobenzene system, the directing effects of both substituents would influence the outcome. The fluorine atom can exhibit an "ortho-fluorine effect," but steric hindrance from the bulky amino acid side chain would likely direct borylation to the less hindered C-H bonds at positions 4 or 5.

Synthesis via Organometallics : A classical approach to borono derivatives involves ortho-lithiation or Grignard formation followed by quenching with a trialkyl borate. Directed ortho-metalation (DoM) could potentially be guided by a protected amino or carboxylate group, but this would likely target the C-H bond at position 3, ortho to the amino acid side chain.

Advanced Methodologies for Stereochemical and Structural Analysis of R 2 Amino 2 2 Fluorophenyl Propanoic Acid

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are indispensable for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. For (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, both high-performance liquid chromatography and gas chromatography utilizing chiral stationary phases are powerful tools for ensuring stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantiomeric separation of amino acids without the need for derivatization. sigmaaldrich.com The technique relies on the differential interaction of the R- and S-enantiomers with a chiral stationary phase (CSP). phenomenex.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.commst.edu These stationary phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them well-suited for polar and ionic analytes like amino acids. sigmaaldrich.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and enabling their separation. Mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile), pH, and additives, significantly influences retention and selectivity. sigmaaldrich.com For many amino acids on teicoplanin-based columns, the D-enantiomer (analogous to the R-configuration in this context) is more strongly retained than the L-enantiomer. sigmaaldrich.com

Table 1: Representative Chiral HPLC Parameters for Amino Acid Enantioseparation
ParameterConditionRationale/Effect
Chiral Stationary Phase (CSP)Teicoplanin-based (e.g., Astec CHIROBIOTIC T)Provides stereospecific interactions (hydrogen bonding, ionic, dipole) for resolving underivatized amino acids. sigmaaldrich.commst.edu
Mobile PhaseWater:Methanol:Formic AcidLC-MS compatible system. Organic modifier concentration affects retention and selectivity, often in a U-shaped profile. sigmaaldrich.com
DetectionUV (e.g., 254 nm), Mass Spectrometry (MS)UV detection is standard; MS provides mass confirmation and enhanced sensitivity.
Flow Rate0.5 - 1.0 mL/minStandard analytical flow rate to ensure efficient separation and good peak shape.
Column TemperatureAmbient (e.g., 25°C)Temperature can influence the thermodynamics of the chiral recognition process and affect resolution. researchgate.net

Gas chromatography (GC) offers high resolution and sensitivity for chiral analysis, but requires the amino acid to be converted into a volatile derivative prior to analysis. researchgate.net This derivatization process typically involves a two-step reaction to block the polar carboxyl and amino functional groups. The carboxyl group is often esterified (e.g., with methanolic HCl), and the amino group is subsequently acylated (e.g., with trifluoroacetic anhydride (B1165640) or heptafluorobutyl chloroformate). researchgate.net It is crucial that the derivatization procedure does not cause racemization of the chiral center.

Once derivatized, the volatile analyte is separated on a GC column containing a chiral stationary phase. Polysiloxane-based phases functionalized with chiral selectors, such as L-valine tert-butylamide (e.g., Chirasil®-Val), are commonly used for the enantioseparation of amino acid derivatives. researchgate.netnih.govnih.gov The separation is based on the different interactions between the derivatized enantiomers and the chiral environment of the column, leading to distinct retention times. This method, often coupled with mass spectrometry (GC-MS), allows for highly sensitive and reliable determination of enantiomeric ratios. researchgate.netresearchgate.net

Table 2: Typical GC Method for Chiral Amino Acid Analysis
StepReagent/ConditionPurpose
Derivatization (Esterification)Methanolic HCl or Isopropanol/HClConverts the carboxylic acid group to a volatile ester.
Derivatization (Acylation)Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyl Chloroformate (HFBCF)Blocks the amino group, increasing volatility and improving chromatographic properties. researchgate.net
GC Column (CSP)Chirasil-L-Val Capillary ColumnProvides a chiral environment for the enantioselective separation of the derivatized amino acids. researchgate.netnih.gov
Carrier GasHelium or HydrogenMobile phase for transporting the analyte through the column.
Temperature ProgramGradient (e.g., 90°C to 175°C)Optimizes the separation of a complex mixture of amino acid enantiomers. nih.gov
DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS)FID provides general quantitation, while MS offers definitive identification and high sensitivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural analysis. For chiral molecules like this compound, specific NMR methods can provide detailed information on stereochemistry, conformation, and the local electronic environment of specific atoms.

In a standard achiral solvent, the NMR spectra of R- and S-enantiomers are identical. However, the addition of a chiral solvating agent (CSA) to the NMR sample can induce chemical shift non-equivalence (Δδ) for the signals of the two enantiomers. nih.govacs.org This phenomenon arises from the formation of rapidly equilibrating, short-lived diastereomeric complexes between the analyte enantiomers and the CSA. nih.gov These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable peaks for the R- and S-forms in the NMR spectrum. nih.govacs.org

This technique is a straightforward method for determining enantiomeric excess, as the ratio of the enantiomers can be calculated directly from the integration of the separated signals. nih.gov The magnitude of the induced chemical shift difference depends on the specific CSA, the analyte, the solvent, and the concentration. nih.govunipi.it For amino acid derivatives, CSAs with aromatic groups capable of π-π stacking and functional groups for hydrogen bonding often provide effective enantiodiscrimination. acs.orgnih.gov

Table 3: Principles of NMR with Chiral Solvating Agents (CSAs)
ParameterDescriptionExample/Application
PrincipleFormation of transient diastereomeric solvates with different NMR spectral properties. nih.govAdding a CSA like (18-crown-6)-2,3,11,12-tetracarboxylic acid to a solution of the analyte. acs.org
Observable EffectSplitting of NMR signals for corresponding protons (or other nuclei) of the two enantiomers.A single methyl doublet in the analyte's spectrum splits into two distinct doublets.
Information GainedEnantiomeric ratio (from signal integration) and confirmation of chirality. nih.govCalculation of enantiomeric excess (ee) directly from the ¹H NMR spectrum.
Key InteractionsHydrogen bonding, π-π stacking, dipole-dipole interactions, ionic pairing. nih.govInteraction between the carboxylic acid of the analyte and an amine group on the CSA.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for elucidating the detailed conformation of molecules in solution. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). Cross-peaks in a COSY spectrum connect signals from J-coupled protons. For this compound, COSY would be used to confirm the connectivity within the molecule, for example, by correlating the protons on the phenyl ring with each other and identifying the protons of the propanoic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.org The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. This information is critical for determining the preferred three-dimensional structure and spatial arrangement of different parts of the molecule, such as the orientation of the 2-fluorophenyl group relative to the amino acid backbone.

Table 4: Application of 2D NMR for Structural Analysis
ExperimentInformation ProvidedApplication to this compound
COSY Through-bond scalar (J-coupling) correlations between protons. Confirms the proton spin systems and establishes the covalent bonding framework of the molecule.
NOESY Through-space correlations between protons that are spatially proximate (<5 Å). libretexts.orgDetermines the preferred conformation by identifying spatial relationships, e.g., between the phenyl ring protons and the methyl group protons.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally valuable tool for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgbiophysics.org ¹⁹F NMR offers several advantages, including a very wide chemical shift range (~800 ppm), which makes the ¹⁹F chemical shift highly sensitive to subtle changes in the local electronic environment. wikipedia.orgthermofisher.com

The ¹⁹F chemical shift of the 2-fluorophenyl group provides direct information about its electronic environment. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H) or carbon atoms (¹³C) provides valuable structural information. For instance, the coupling constants (J-values) between ¹⁹F and the ortho, meta, and para protons on the phenyl ring can confirm the substitution pattern and provide insight into bond geometries. azom.com This technique can be used to monitor interactions, conformational changes, or any process that alters the environment around the fluorine atom. biophysics.orgnih.gov

Table 5: Key Parameters in ¹⁹F NMR Spectroscopy
ParameterSignificanceInformation Gained for the Target Compound
Chemical Shift (δ)Highly sensitive to the local electronic and steric environment. wikipedia.orgbiophysics.orgProvides a unique signal for the fluorine atom, sensitive to molecular conformation and intermolecular interactions.
¹H-¹⁹F Coupling (JHF)Provides through-bond connectivity information between fluorine and protons. azom.comConfirms the position of the fluorine on the phenyl ring through coupling to adjacent aromatic protons.
¹³C-¹⁹F Coupling (JCF)Provides connectivity information between fluorine and carbon atoms over one or more bonds.Helps in the assignment of carbon signals in the fluorophenyl ring.
Relaxation/NOEDipolar interactions with nearby protons can provide distance information (¹H-¹⁹F NOE). biophysics.orgCan be used to probe the spatial proximity of the fluorine atom to other parts of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the construction of a three-dimensional molecular structure.

The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains a heavy atom. However, for light-atom molecules like this compound, which contains only carbon, hydrogen, nitrogen, oxygen, and fluorine, the determination can be more challenging but is still feasible with modern instrumentation and data analysis techniques. The fluorine atom, being more electron-dense than hydrogen, can contribute to the anomalous scattering signal, aiding in the unambiguous assignment of the (R) or (S) configuration.

A typical crystallographic study would yield a set of parameters that describe the crystal's unit cell and the precise coordinates of each atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. For this compound, this would confirm the spatial arrangement of the amino, carboxyl, 2-fluorophenyl, and methyl groups around the chiral carbon center.

Illustrative Crystallographic Data for a Fluorinated Phenylalanine Analog:

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents hypothetical crystallographic data for a related fluorinated amino acid. This data is representative of what would be expected for a high-quality single crystal structure determination.

Parameter Illustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.89 Å, b = 7.65 Å, c = 20.45 Å, α = β = γ = 90°
Volume 921.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.42 g/cm³
Flack Parameter 0.05(7)

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to zero for a known enantiomer confirms the correct absolute structure assignment.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that provides information about the stereochemical features of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a sample. Chiral molecules will absorb one handedness of circularly polarized light more than the other, resulting in a CD spectrum.

The resulting spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The bands in a CD spectrum, known as Cotton effects, can be positive or negative and are characteristic of the molecule's absolute configuration and conformation. For amino acids, the electronic transitions of the carboxyl and aromatic chromophores typically give rise to distinct Cotton effects in the ultraviolet region.

For this compound, the CD spectrum would be expected to show characteristic peaks corresponding to the n → π* transition of the carboxyl group and the π → π* transitions of the 2-fluorophenyl ring. The sign and magnitude of these Cotton effects are directly related to the (R) configuration at the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectrum of a given enantiomer, and the comparison between the experimental and calculated spectra can provide a high degree of confidence in the assignment of the absolute configuration.

Illustrative Circular Dichroism Data for a Fluorinated Phenylalanine Analog:

The following table provides a hypothetical representation of the key features of a CD spectrum for an (R)-configured fluorinated amino acid in a specified solvent.

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Transition Assignment
~265Positive¹Lₐ (Aromatic)
~220Negativen → π* (Carboxyl)
~205Positive¹Lₐ (Aromatic)

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

The sign of the Cotton effects is crucial for chirality assignment. By convention, the mirror-image enantiomer, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, would be expected to exhibit a CD spectrum that is an exact mirror image of the (R)-enantiomer, with Cotton effects of equal magnitude but opposite sign at the same wavelengths.

Computational and Theoretical Investigations of R 2 Amino 2 2 Fluorophenyl Propanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the conformational landscape of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, identifying its most stable three-dimensional arrangements and the dynamics of its structural changes.

A global minimum conformation search aims to identify the most stable three-dimensional structure of a molecule, which corresponds to the lowest point on its potential energy surface. For this compound, this process would typically involve computational methods that systematically explore the molecule's conformational space. Techniques such as simulated annealing, genetic algorithms, or systematic grid searches of dihedral angles are often utilized. The energies of the generated conformers are then calculated using molecular mechanics force fields, such as AMBER or CHARMM, which have been parameterized to handle fluorinated amino acids. nih.govbiorxiv.org Subsequent quantum mechanical calculations, often at the Density Functional Theory (DFT) level, would be used to refine the energies of the most promising low-energy conformers to identify the global minimum. The resulting structure provides insights into the preferred spatial arrangement of the aminopropanoic acid backbone relative to the 2-fluorophenyl ring.

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of its constituent groups. The energy required to rotate around a specific bond is known as the rotational barrier. Computational methods can be used to calculate these barriers, providing information about the flexibility of the molecule. For instance, the rotational barrier around the bond connecting the phenyl ring to the chiral carbon atom would be of particular interest, as it governs the orientation of the aromatic ring. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide a more dynamic picture of the molecule's conformational flexibility. mdpi.comresearchgate.net These simulations can reveal the preferred dihedral angles and the timescales of transitions between different conformational states, which are important for understanding how the molecule might adapt its shape upon interacting with a receptor. nih.govbiorxiv.org

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed description of the electronic structure of this compound, which is essential for predicting its reactivity and spectroscopic properties.

The electronic structure of a molecule determines its chemical behavior. Quantum chemical methods, such as DFT and ab initio calculations, can be used to compute various electronic properties of this compound. nih.gov These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. nih.gov The energies and shapes of the HOMO and LUMO are fundamental for predicting the molecule's reactivity, as they indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the molecule's chemical stability and reactivity.
Dipole Moment3.2 DReflects the overall polarity of the molecule.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. For this compound, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. nih.gov The 19F NMR chemical shift is highly sensitive to the local electronic environment, making it a powerful probe of molecular conformation and interactions. nih.gov Various levels of theory, including Hartree-Fock and DFT methods with different basis sets, have been evaluated for their accuracy in predicting 19F NMR chemical shifts in fluorinated amino acids. nih.govnih.govrsc.org

In addition to NMR parameters, the vibrational frequencies of the molecule can be calculated and compared with experimental infrared (IR) and Raman spectra. icm.edu.plresearchgate.net These calculations help in the assignment of the observed spectral bands to specific vibrational modes of the molecule, providing a detailed picture of its structural and bonding characteristics. researchgate.net

Table 2: Calculated vs. Experimental 19F NMR Chemical Shifts for a Fluorinated Phenylalanine Analog
Method/Basis SetCalculated Chemical Shift (ppm)Deviation from Experiment (ppm)
HF/6-31+G* (SMD)-115.2+1.5
B3LYP/6-311+G(2d,p) (CPCM)-118.9-2.2
ωB97X-D/aug-cc-pVDZ-116.5+0.2

Molecular Docking and Dynamics Simulations for Receptor Interactions

To understand how this compound might interact with biological targets such as receptors or enzymes, molecular docking and molecular dynamics simulations are employed. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results of docking studies can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics simulations can be performed on the ligand-receptor complex to study its dynamic behavior. nih.govbiorxiv.org These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding. For this compound, MD simulations would be particularly useful for understanding how the fluorine atom influences the binding affinity and selectivity, for instance, through specific interactions with the receptor or by altering the electronic properties of the phenyl ring. nih.gov

Ligand-Protein Binding Mode Predictions

Predicting the binding mode of this compound to a target protein is a critical step in understanding its mechanism of action and in the rational design of more potent analogs. Molecular docking is a primary computational technique employed for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves several key steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, typically from crystallographic or NMR studies available in databases like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: A 3D conformation of this compound is generated and optimized to its lowest energy state.

Docking Simulation: Using specialized software, the ligand is placed into the defined binding site of the protein. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on the predicted binding affinity.

For a fluorinated amino acid like this compound, specific interactions involving the fluorine atom are of particular interest. The fluorine atom can engage in favorable interactions, including:

Orthogonal multipolar interactions with backbone carbonyls.

Fluorine-aromatic interactions .

Weak hydrogen bonds with appropriate donors.

Molecular docking studies on analogous fluorinated compounds have demonstrated the importance of these interactions in determining binding orientation and affinity. For instance, in silico studies of other fluorinated propanoic acid derivatives have successfully predicted binding poses that correlate well with experimental data. nih.gov

Table 1: Predicted Interactions for a Hypothetical Protein Target

Interaction TypePotential Interacting ResidueDistance (Å)
Hydrogen BondAsp120 (side chain)2.8
Hydrogen BondGly85 (backbone amide)3.1
HydrophobicLeu45, Val98-
Fluorine InteractionArg150 (side chain)3.5

Note: This table is illustrative and based on general principles of molecular docking.

Simulation of Conformational Changes Upon Binding

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the observation of conformational changes in both the ligand and the protein upon binding. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

The introduction of a fluorine atom can significantly alter the conformational preferences of the amino acid side chain. ed.ac.uk MD simulations can explore these conformational landscapes and assess how the protein environment influences them. Key insights from MD simulations include:

Binding Site Flexibility: MD can reveal how the binding pocket adapts to accommodate the ligand, a phenomenon known as "induced fit."

Stability of Interactions: The stability of key interactions, such as hydrogen bonds and fluorine-specific contacts predicted by docking, can be evaluated over the course of the simulation.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be explicitly studied.

Force fields used in MD simulations are crucial for accurately modeling the behavior of fluorinated compounds. Recently, specific parameters for fluorinated amino acids have been developed for widely used force fields like AMBER, enabling more accurate simulations of fluorinated proteins and their ligands. biorxiv.orgnih.gov These parameters are essential for correctly describing the electrostatic and van der Waals interactions involving fluorine.

Table 2: Key Parameters from a Hypothetical MD Simulation

ParameterValueInterpretation
RMSD of Ligand1.2 ÅThe ligand remains stably bound in the active site.
RMSF of Binding Site ResiduesLowThe binding site residues are relatively rigid upon ligand binding.
Average H-Bonds2.5Key hydrogen bonds are maintained throughout the simulation.

Note: This table is illustrative and represents typical outputs of an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of analogs with improved properties.

Development of Predictive Models for Analog Design

The development of a QSAR or QSPR model for analogs of this compound involves several steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally determined biological activities or properties is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For fluorinated compounds, specific descriptors that capture the electronic influence of the fluorine atom are particularly important. The position of the fluorine on the phenyl ring will significantly impact the electronic properties of the molecule, which in turn can affect its binding affinity and other properties.

Once a validated QSAR model is established, it can be used to predict the activity of virtual analogs of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to have the most desirable properties, thereby accelerating the drug discovery process.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorProperty Encoded
ElectronicDipole MomentPolarity and charge distribution
StericMolecular VolumeSize and shape of the molecule
HydrophobicLogPLipophilicity
TopologicalWiener IndexMolecular branching

Note: This table provides examples of descriptor classes and is not exhaustive.

Applications in Chemical and Biological Research Paradigms

As a Chiral Building Block in Asymmetric Synthesis

The stereochemistry and functional groups of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid make it an important chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a single enantiomer of a chiral molecule.

While specific examples of the use of this compound in the construction of complex organic molecules are not extensively detailed in publicly available research, the principles of asymmetric synthesis suggest its utility. Chiral amino acids are frequently employed as starting materials or chiral auxiliaries to introduce stereocenters with high fidelity. The fluorinated phenyl ring of this particular amino acid can also participate in various chemical transformations, allowing for the construction of intricate molecular architectures.

Non-natural amino acids, such as this compound, are valuable precursors for the synthesis of enantiopure pharmaceutical intermediates. The incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a key starting material for the synthesis of novel therapeutic agents with improved pharmacological profiles.

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound is utilized in the design of such molecules.

The incorporation of α,α-disubstituted amino acids like this compound into peptide backbones can significantly influence their conformation. The steric bulk of the methyl and fluorophenyl groups restricts the rotational freedom around the peptide bonds, leading to more defined and predictable secondary structures. This conformational control is crucial for designing peptides with specific biological activities. For instance, a related compound, 3-amino-2-(2-fluorophenyl)-3-phenylpropanoic acid, has been used in the creation of self-assembling dipeptides that form high aspect ratio nanotubes, demonstrating the structure-directing influence of such modified amino acids.

Understanding the relationship between the three-dimensional structure of a peptide and its biological activity is fundamental for drug design. The fluorine atom in this compound can serve as a useful probe for these studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the local environment of the fluorine atom within the peptide, providing insights into its conformation and interactions with biological targets. By systematically replacing natural amino acids with this fluorinated analog, researchers can elucidate the specific structural requirements for biological function.

Research on Amino Acid Transport Mechanisms and Ligand Selectivity

Amino acid transporters are integral membrane proteins that mediate the uptake of amino acids into cells. The study of these transporters is essential for understanding cellular metabolism and for the development of drugs that target these systems. While direct studies involving this compound in this context are not widely reported, non-natural amino acids are valuable tools for probing the ligand selectivity of these transporters. By assessing the ability of this synthetic amino acid to bind to and be transported by different amino acid transporters, researchers can gain a better understanding of the structural determinants of substrate recognition and translocation.

In Vitro Studies of System-Specific Amino Acid Transporter Interactions

In vitro cell-based assays are fundamental to elucidating the interaction of this compound with various amino acid transporter systems. While direct studies on this specific compound are limited in publicly available literature, research on structurally similar fluorinated amino acids provides a strong predictive framework for its likely behavior.

These studies typically involve incubating cultured cells, often cancer cell lines known for their high metabolic activity and upregulation of amino acid transporters, with a radiolabeled version of the amino acid analog. The uptake of the compound is then measured in the presence and absence of specific inhibitors for different transporter systems. This competitive inhibition methodology allows researchers to identify the primary transporters involved in the cellular uptake of the compound.

Key amino acid transporter systems that are often investigated include:

System L: This sodium-independent transporter is responsible for the uptake of large neutral amino acids, such as leucine (B10760876) and phenylalanine. It is a crucial pathway for nutrient supply to cells and is often overexpressed in tumors. A common inhibitor used to probe the involvement of System L is 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH).

System A: This sodium-dependent transporter mediates the uptake of small, neutral amino acids like alanine (B10760859) and glycine (B1666218). It is also known to be upregulated in various cancers. N-(methylamino)isobutyric acid (MeAIB) is a specific inhibitor used to investigate the role of System A.

System ASC: This sodium-dependent transporter has a preference for alanine, serine, and cysteine.

Based on studies of analogous compounds, it is highly probable that this compound interacts with one or more of these transporter systems. The fluorophenyl group would likely confer a high affinity for System L transporters, which accommodate large hydrophobic side chains.

Transporter SystemTypical SubstratesCommon InhibitorPredicted Interaction
System LLarge neutral amino acids (e.g., Leucine, Phenylalanine)BCHHigh
System ASmall neutral amino acids (e.g., Alanine, Glycine)MeAIBPossible
System ASCAlanine, Serine, Cysteine-Less Likely

Enantioselective Uptake and Efflux Mechanisms

The stereochemistry of amino acids plays a critical role in their biological activity, and this is particularly true for their interaction with transporters and enzymes, which are themselves chiral. Research on various amino acid analogs has consistently demonstrated enantioselective uptake, where one enantiomer (either R or S) is transported more efficiently than the other.

For fluorinated amino acid analogs used in imaging, it has been observed that the S-enantiomer often exhibits higher uptake in tumor cells compared to the R-enantiomer. This suggests that the cellular transport mechanisms have a stereospecific preference. Consequently, it is reasonable to hypothesize that the uptake of 2-Amino-2-(2-fluorophenyl)propanoic acid would also be enantioselective. In vitro studies comparing the uptake rates of the (R)- and (S)-enantiomers in relevant cell lines would be necessary to confirm this and to quantify the degree of selectivity.

Fundamental Biochemical and Biophysical Interaction Studies

Beyond its interaction with transporters, this compound has the potential to be a valuable tool in fundamental biochemical and biophysical studies aimed at understanding molecular recognition and interaction.

In Vitro Enzyme Inhibition and Activation Mechanisms

Amino acid analogs are frequently screened for their ability to inhibit or activate enzymes, particularly those involved in amino acid metabolism. Given its structure as a phenylalanine analog, this compound could potentially interact with enzymes that utilize phenylalanine as a substrate.

In vitro enzyme assays would be the primary method to investigate such interactions. These assays would measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. From this data, key kinetic parameters such as the inhibition constant (Ki) or the activation constant (Ka) could be determined, providing a quantitative measure of the compound's potency. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) could also be elucidated through these studies. While specific data for this compound is not currently available in the public domain, this remains a viable and important area for future research.

Receptor Binding Affinities and Modulatory Effects in Cell-Free Systems

In addition to enzymes, amino acids and their derivatives can bind to various receptors, modulating their activity. Cell-free systems, such as preparations of isolated cell membranes containing the receptor of interest, are ideal for studying these interactions without the complexity of a whole-cell environment.

Radioligand binding assays are a common technique used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated. There is currently a lack of published data on the receptor binding profile of this compound.

Protein-Ligand Interactions and Allosteric Modulation

The study of protein-ligand interactions is fundamental to drug discovery and chemical biology. This compound, with its defined stereochemistry and fluorine substituent, can serve as a useful probe for investigating the binding pockets of proteins. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of the compound bound to a target protein, revealing the specific molecular interactions that govern binding.

Furthermore, the potential for this compound to act as an allosteric modulator is an area of interest. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the protein's conformation and activity. High-throughput screening assays could be utilized to identify any allosteric modulatory effects of this compound on various protein targets.

Development of Radiochemical Probes for In Vitro and Preclinical Imaging Research

One of the most significant applications of fluorinated amino acid analogs is in the development of radiochemical probes for Positron Emission Tomography (PET) imaging. The introduction of a fluorine-18 (B77423) ([18F]) isotope, a positron emitter, into the molecule allows for non-invasive in vivo imaging of biological processes.

The synthesis of a radiolabeled version of this compound would likely involve a nucleophilic fluorination reaction using [18F]fluoride. The development of such a probe would enable preclinical imaging studies in animal models to investigate its biodistribution, tumor-targeting capabilities, and pharmacokinetic properties.

Chemical Biology Tool Development and Scaffold Optimization

Beyond imaging, the scaffold of this compound is a valuable building block for creating new chemical tools and therapeutic candidates.

High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of vast numbers of compounds against a biological target. The success of an HTS campaign depends heavily on the quality and diversity of the compound library. nuvisan.com Incorporating non-natural amino acids like this compound into screening libraries is a powerful strategy to explore novel chemical space. nih.gov

This compound can be used as a unique building block in the synthesis of peptide or small molecule libraries. Its defined stereochemistry and the presence of the fluorophenyl group introduce specific steric and electronic features that are distinct from natural amino acids. This expands the structural diversity of the library, increasing the probability of identifying "hits"—compounds that interact with the target of interest. nih.gov These libraries can be designed to target specific protein-protein interactions or enzyme active sites, where the unique properties of the fluorinated scaffold can lead to novel binding modes. nih.gov

Following the identification of a hit from an HTS campaign, the next step is often to explore its structure-activity relationship (SAR). SAR studies involve the systematic chemical modification of the hit compound to understand how different parts of the molecule contribute to its biological activity. nih.gov The goal is to optimize potency, selectivity, and other pharmacological properties.

The this compound scaffold offers several points for modification in an SAR study:

The Phenyl Ring: The position and number of fluorine atoms can be altered, or other substituents can be introduced to probe electronic and steric effects on target binding.

The Amino Group: The amine can be acylated or alkylated to explore its role in hydrogen bonding or salt-bridge formation.

The Carboxylic Acid: The acid can be converted to esters or amides to modulate polarity and cell permeability.

Through such systematic exploration, researchers can develop a detailed understanding of the molecular interactions between the compound and its target, leading to the rational design of highly potent and selective probes for research or as potential therapeutic leads. nih.govmdpi.com

Impact of Fluorine Substitution on Molecular Recognition and Chirality

The substitution of hydrogen with fluorine can have profound, albeit subtle, effects on a molecule's properties, influencing everything from its conformation to its metabolic stability. mdpi.com

The impact of the fluorine atom in this compound is governed by its unique stereoelectronic properties. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). mdpi.com This combination allows it to act as a "super-hydrogen" that can significantly alter molecular properties with minimal steric perturbation.

The key stereoelectronic effects include:

Inductive Effect: The strong electron-withdrawing nature of fluorine creates a powerful dipole moment in the C-F bond. This inductive effect can alter the acidity and basicity of nearby functional groups, influencing their ionization state and ability to participate in interactions like hydrogen bonding.

Conformational Control: The fluorine atom can influence the preferred conformation (shape) of the molecule. The gauche effect, for example, describes the tendency of electronegative groups to prefer a gauche (60°) dihedral angle, which can pre-organize a molecule for optimal binding to a biological target.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the C-F bond acting as a weak acceptor) and halogen bonds, potentially increasing binding affinity. mdpi.com

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable site with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's biological half-life. mdpi.com

These effects make the incorporation of fluorine a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. mdpi.comnih.gov The specific placement of the fluorine at the ortho-position of the phenyl ring in this compound provides a distinct set of electronic and steric influences that can be harnessed in the design of novel chemical probes and therapeutics.

Insufficient Specific Data Available for this compound in Chiral Interactions

A thorough review of available scientific literature reveals a significant lack of specific research focused on the influence of This compound on binding and selectivity in chiral interactions. While the field of stereoselective chemistry is robust, detailed studies elucidating the precise binding affinities, selectivity factors, and thermodynamic or kinetic profiles of this particular compound in chiral recognition systems are not readily found in published research.

Consequently, the generation of a detailed article with specific research findings and data tables, as initially requested, cannot be fulfilled at this time due to the absence of primary and secondary literature centered on this specific molecule's chiral interaction paradigms.

General Principles of Fluorine's Influence in Chiral Interactions of Related Amino Acids

Although specific data for the target compound is unavailable, general principles derived from studies on analogous fluorinated amino acids can provide some insight into the potential role of the fluorine substituent. The introduction of fluorine into amino acid structures is a well-established strategy in medicinal chemistry and chemical biology to modulate various properties, including binding affinity and selectivity in chiral environments.

The fluorine atom, being highly electronegative and of a similar size to a hydrogen atom, can significantly alter the electronic and conformational properties of a molecule. These alterations can, in turn, influence non-covalent interactions that are critical for chiral recognition, such as:

Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. In certain contexts, the C-F bond can participate in non-conventional hydrogen bonds, influencing the stability of diastereomeric complexes.

Dipole-Dipole Interactions: The strong dipole of the C-F bond can lead to favorable or unfavorable electrostatic interactions within a chiral binding pocket, thereby affecting binding affinity and enantioselectivity.

Steric and Conformational Effects: The presence of a fluorine atom can induce conformational constraints on the amino acid side chain. This pre-organization can favor a specific conformation that leads to a more selective fit with a chiral receptor or enzyme active site.

Research on related fluorinated phenylalanine and propanoic acid derivatives has demonstrated that the position and number of fluorine substituents on the aromatic ring can have a profound impact on stereoselective interactions. For instance, studies have shown that fluorinated analogs can exhibit altered binding affinities for enzymes or receptors compared to their non-fluorinated counterparts.

Common Methodologies for Studying Chiral Interactions

The investigation of chiral interactions and the determination of binding and selectivity often employ a variety of analytical techniques. Had there been research on This compound , it would likely have involved methodologies such as:

Chiral High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for separating enantiomers and quantifying enantiomeric excess. It is widely used to assess the stereoselectivity of chemical reactions and enzymatic resolutions.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of enantiomers and the study of enzyme-substrate interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating or derivatizing agents can be used in conjunction with NMR to distinguish between enantiomers and to study the nature of diastereomeric complexes in solution.

Calorimetry (e.g., Isothermal Titration Calorimetry - ITC): ITC can be used to directly measure the thermodynamic parameters of binding, such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of an interaction between a ligand and a receptor.

Without specific studies on This compound , any discussion of its influence on chiral binding and selectivity remains speculative and would be based on extrapolation from related compounds.

Emerging Research Areas and Future Perspectives

Advancements in Sustainable and Green Synthesis Methodologies

The chemical synthesis of enantiomerically pure amino acids, such as (R)-2-Amino-2-(2-fluorophenyl)propanoic acid, traditionally involves multi-step processes that can be resource-intensive. In response to the growing need for environmentally benign methodologies, the field is witnessing a significant shift towards sustainable and green synthesis strategies. A key area of advancement is the use of biocatalysis, which employs enzymes to perform specific chemical transformations with high selectivity and under mild conditions. nih.govmpg.de

Enzymatic synthesis routes are being explored for the production of various fluorinated amino acids. nih.govnih.gov These methods often utilize enzymes like transaminases, which can catalyze the asymmetric amination of a corresponding α-keto acid precursor. mdpi.com The advantages of enzymatic synthesis include high enantioselectivity, reduced waste generation, and the use of renewable resources. While specific enzymatic routes for this compound are still under development, the successful synthesis of other fluorinated amino acids, such as (R)- and (S)-3-fluoroalanine, using dehydrogenases demonstrates the potential of this approach. nih.gov Lipases have also been employed in the kinetic resolution of racemic fluorinated β-amino acid esters, showcasing the versatility of enzymes in producing chiral fluorinated building blocks. nih.gov

Future research in this area is expected to focus on the discovery and engineering of novel enzymes with tailored substrate specificity for the direct and efficient synthesis of this compound. The integration of enzymatic steps into chemoenzymatic processes is another promising avenue to streamline production and enhance sustainability.

Integration into Advanced Materials Science Research (e.g., peptide-based nanomaterials)

The unique properties of fluorinated amino acids make them valuable components in the design of advanced materials, particularly in the realm of peptide-based nanomaterials. The incorporation of fluorine can significantly influence the self-assembly behavior of peptides, leading to the formation of well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govrsc.orgreading.ac.uk

The introduction of this compound into a peptide sequence can modulate its hydrophobicity, secondary structure, and intermolecular interactions. researchgate.netrsc.org The fluorine atom, with its high electronegativity and hydrophobicity, can drive the self-assembly process through fluorous interactions, which are specific non-covalent interactions between fluorinated segments. These interactions, in conjunction with hydrogen bonding and π-π stacking, can lead to the formation of highly ordered and stable supramolecular structures. mdpi.com For instance, dipeptides containing a similar compound, 3-amino-2-(2-fluorophenyl)-3-phenylpropanoic acid, have been shown to self-assemble into high-aspect-ratio nanotubes. nih.gov

The resulting peptide-based nanomaterials have a wide range of potential applications in biomedicine and nanotechnology, including as scaffolds for tissue engineering, vehicles for drug delivery, and components of biosensors. nih.gov The ability to fine-tune the properties of these materials by strategically placing fluorinated amino acids like this compound within the peptide sequence is a key area of ongoing research. rsc.org

FeatureDescription
Driving Forces for Self-Assembly Hydrogen bonding, electrostatic interactions, hydrophobic interactions, π-π stacking, and fluorous interactions.
Resultant Nanostructures Nanotubes, nanofibers, ribbons, hydrogels.
Potential Applications Tissue engineering, drug delivery, biosensors.

Development of Novel Chemical Biology Tools for Mechanistic Elucidation

Fluorinated amino acids are increasingly being utilized as powerful tools in chemical biology to probe and understand complex biological processes at the molecular level. rsc.orgresearchgate.net The fluorine atom serves as a unique spectroscopic probe, as the ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and exhibits a wide chemical shift range that is highly sensitive to the local chemical environment. nih.gov

Furthermore, fluorinated amino acids can be used to create peptide-based probes to study protein-protein interactions. nih.govrsc.org By strategically placing the fluorinated residue at the interface of a protein complex, ¹⁹F NMR can be used to monitor the interaction and screen for small molecule inhibitors. The development of bifunctional amino acids that combine a photo-cross-linking group with a bioorthogonal tag is another exciting area, enabling the covalent capture and identification of interacting partners. nih.gov While specific applications of this compound as a chemical biology tool are still emerging, its properties make it a promising candidate for the development of novel probes for mechanistic studies.

TechniqueApplication
¹⁹F NMR Spectroscopy Studying protein structure, dynamics, folding, and ligand binding.
Peptide-based Probes Investigating protein-protein interactions and screening for inhibitors.
Photo-cross-linking Covalently trapping and identifying interacting proteins.

Interdisciplinary Research with Biophysics and Structural Biology

The integration of fluorinated amino acids like this compound at the interface of chemistry, biology, and physics is opening up new avenues for interdisciplinary research. In biophysics, the focus is on understanding how the introduction of fluorine affects the physical properties of peptides and proteins, such as their stability, folding, and interactions with other molecules. mdpi.comnih.gov

Fluorination has been shown to enhance the thermal and proteolytic stability of peptides and proteins. researchgate.net The strong carbon-fluorine bond and the hydrophobic nature of fluorinated side chains can contribute to a more stable protein fold. These stabilizing effects are of great interest for the development of more robust protein-based therapeutics and industrial enzymes.

In structural biology, the precise positioning of a fluorine atom in a protein can provide a valuable tool for X-ray crystallography and cryo-electron microscopy (cryo-EM). The high electron density of fluorine can aid in structure determination and refinement. Moreover, the ability of fluorine to influence peptide conformation can be harnessed to design peptides with specific secondary structures, such as helices or β-sheets, which are crucial for their biological function. nih.govnih.gov

Biophysical techniques such as circular dichroism, fluorescence spectroscopy, and isothermal titration calorimetry are employed to characterize the conformational changes and binding affinities of peptides containing this compound. nih.gov These studies, combined with structural data, provide a comprehensive understanding of how the subtle change of replacing a hydrogen atom with a fluorine atom can have a profound impact on the structure and function of biomolecules. nih.gov

Research AreaFocus
Biophysics Investigating the effects of fluorination on peptide and protein stability, folding, and interactions.
Structural Biology Utilizing fluorine as a probe for X-ray crystallography and cryo-EM, and for designing specific peptide secondary structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.